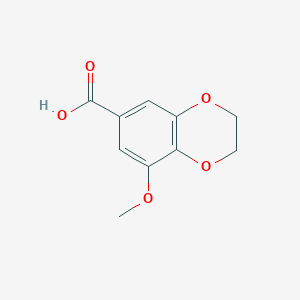

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Description

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS CID: 4962316) is a heterocyclic carboxylic acid derivative featuring a 1,4-benzodioxine core substituted with a methoxy group at position 8 and a carboxylic acid group at position 6. Its molecular formula is C₁₀H₁₀O₅, with a molecular weight of 210.18 g/mol . The compound’s structure is characterized by a fused benzene-dioxane ring system, which imparts unique electronic and steric properties. Key applications include its role as a synthetic intermediate in pharmaceutical research, particularly in the development of anti-inflammatory and antimicrobial agents .

Propriétés

IUPAC Name |

5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-13-7-4-6(10(11)12)5-8-9(7)15-3-2-14-8/h4-5H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASJKANHKVOTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501206741 | |

| Record name | 2,3-Dihydro-8-methoxy-1,4-benzodioxin-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852956-36-6 | |

| Record name | 2,3-Dihydro-8-methoxy-1,4-benzodioxin-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852956-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-8-methoxy-1,4-benzodioxin-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the use of ring-closing metathesis (RCM) reactions. One efficient method employs a nitro-Grela catalyst at ppm levels to achieve high enantioselectivity . The reaction conditions often include the use of inert atmospheres and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale RCM reactions using optimized catalysts and reaction conditions. The process is designed to maximize yield while minimizing the use of hazardous reagents and solvents. The final product is typically purified through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group to a carboxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Halogenation and nitration reactions can introduce new functional groups into the benzodioxine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts like iron (Fe).

Major Products: The major products formed from these reactions include various substituted benzodioxine derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Applications De Recherche Scientifique

Research has indicated that 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid exhibits various biological activities, including:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which is beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Medicinal Chemistry

The structural characteristics of this compound make it a valuable scaffold in drug design. Its derivatives have been explored for their potential as:

- Anti-cancer Agents : Research indicates that modifications of this compound can enhance its efficacy against certain cancer cell lines.

Environmental Chemistry

This compound can be utilized in the study of environmental pollutants due to its ability to form complexes with heavy metals. Its application includes:

- Pollutant Detection : As a chelating agent, it can help in the detection and remediation of heavy metal contamination in soil and water.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various benzodioxine derivatives, including this compound. The results showed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Properties

In a recent investigation reported in Phytotherapy Research, researchers examined the anti-inflammatory effects of the compound using animal models. The results demonstrated a marked reduction in inflammation markers when administered at specific dosages.

Mécanisme D'action

The mechanism of action of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 8

The substituent at position 8 significantly influences the compound’s physicochemical and biological properties. Below is a comparative analysis of analogs with different substituents:

Key Observations :

- Electron-donating groups (e.g., -OCH₃) improve solubility but reduce electrophilicity at the aromatic ring.

- Halogen substituents (-Cl, -Br) increase molecular weight and acidity, making these analogs suitable for salt formation in drug formulations .

- Nitro groups (-NO₂) significantly lower the pKa of the carboxylic acid, enhancing reactivity in coupling reactions .

Physicochemical Properties

- Collision Cross-Section (CCS) : The methoxy derivative exhibits a CCS of 140.9 Ų for [M+H]⁺ adducts, lower than the bromo analog (predicted higher due to increased mass) .

- Thermal Stability : Halogenated analogs (e.g., 8-Cl, 8-Br) have higher melting points (>200°C) compared to the methoxy derivative (~180°C), attributed to stronger intermolecular forces .

Activité Biologique

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS No. 852956-36-6) is a compound of considerable interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula : CHO

Molecular Weight : 210.18 g/mol

Structural Formula : The compound features a methoxy group and a dioxine structure, which contributes to its biological properties.

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Preliminary data indicate activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Studies

-

Case Study on Antioxidant Effects :

- A study investigated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in oxidative stress markers in cell cultures treated with this compound.

-

Case Study on Anti-inflammatory Activity :

- In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent.

-

Case Study on Antimicrobial Efficacy :

- An evaluation of the antimicrobial properties revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies.

Toxicity and Safety Profile

While initial studies highlight the therapeutic potential of this compound, comprehensive toxicity assessments are necessary to establish safety profiles for clinical use. Current data suggest low toxicity in vitro; however, further in vivo studies are warranted.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid?

- Methodology :

- Step 1 : Start with gallic acid derivatives (e.g., methyl 3,4,5-trihydroxybenzoate) and perform Fischer esterification to protect the carboxylic acid group .

- Step 2 : React with 1,2-dibromoethane in acetone under basic conditions (e.g., K₂CO₃) to form the benzodioxane ring. Adjust substituents (e.g., methoxy group) via nucleophilic substitution or alkylation .

- Step 3 : Hydrolyze the ester to regenerate the carboxylic acid. Purify via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for structural elucidation?

- Techniques :

- ¹H/¹³C-NMR : Identify substituent positions (e.g., methoxy at C8, benzodioxane protons) and confirm stereochemistry .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (M⁺) and isotopic patterns (e.g., bromine in intermediates) .

- FT-IR : Detect functional groups (C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during synthesis?

- Variables to Test :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while acetone balances reactivity and solubility .

- Base : K₂CO₃ vs. NaH for deprotonation efficiency and side-product formation .

- Temperature : Elevated temperatures (50–80°C) accelerate cyclization but may degrade sensitive intermediates .

- Scale-Up : Transition from batch to continuous flow reactors to improve yield and reproducibility .

Q. How to address discrepancies in NMR data during structural elucidation?

- Case Study : If unexpected splitting occurs in benzodioxane protons (δ 4.2–4.5 ppm), consider:

- Conformational Analysis : Use variable-temperature NMR to study ring puckering effects .

- DFT Calculations : Predict chemical shifts and compare with experimental data .

Q. What structure-activity relationships (SAR) are observed in benzodioxine derivatives?

- Key Findings :

- Substituent Effects : Methoxy at C8 enhances metabolic stability compared to halogenated analogs (e.g., 8-chloro or 8-bromo) .

- Carboxylic Acid Group : Critical for binding to biological targets (e.g., enzymes) via hydrogen bonding .

- Biological Activity : Anti-inflammatory and enzyme inhibition properties correlate with electron-withdrawing substituents at C6 .

Q. What are the common impurities in synthetic batches, and how are they mitigated?

- Impurities :

- Brominated Byproducts : From incomplete substitution in intermediates (e.g., residual 8-bromo derivatives) .

- Ester Hydrolysis Byproducts : Incomplete hydrolysis leads to ester contamination; optimize reaction time and acid concentration .

Methodological Challenges

Q. How to resolve low yields in the final hydrolysis step?

- Optimization Strategies :

- Acid Selection : Use H₂SO₄ instead of HCl for faster ester cleavage without side reactions .

- Solvent Mixtures : Combine water with THF or dioxane to improve solubility of intermediates .

Q. What computational tools aid in predicting biological activity?

- Approaches :

- Molecular Docking : Simulate interactions with COX-2 or NADPH oxidase using software like AutoDock .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antioxidant or anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.